(2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S/c1-15-10-11-19(16(2)12-15)23(26)22-14-25(18-7-5-6-17(24)13-18)20-8-3-4-9-21(20)29(22,27)28/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGROAIOMPSPUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions
Formation of Benzothiazine Core: The benzothiazine core can be synthesized through a cyclization reaction involving 2-aminobenzenethiol and a suitable carbonyl compound under acidic conditions.
Substitution Reactions: The dimethylphenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Lewis acids like aluminum chloride (AlCl3) or bases like sodium hydride (NaH) can be used depending on the type of substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibit antimicrobial properties. Studies have demonstrated that derivatives of benzothiazine compounds can effectively inhibit bacterial growth. For instance, certain modifications to the benzothiazine structure have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. The presence of fluorine in the phenyl group enhances lipophilicity and may improve cellular uptake in cancer cells. Preliminary studies suggest that such compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .
Enzyme Inhibition
The compound has been explored for its ability to modulate enzyme activity, particularly protein kinases involved in cancer progression. Research indicates that similar compounds can serve as inhibitors of specific kinases, thereby disrupting signaling pathways critical for cancer cell survival and proliferation .
Anticonvulsant Activity
Compounds with similar structures have been evaluated for anticonvulsant effects. Studies suggest that modifications at specific positions on the benzothiazine ring can enhance anticonvulsant activity, providing a basis for developing new treatments for epilepsy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone likely involves interactions with various molecular targets, including enzymes and receptors. The benzothiazine core can interact with enzyme active sites, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural differences and inferred properties of analogous 1,4-benzothiazine derivatives:
| Compound Name | Molecular Formula | Substituents (Benzothiazine 4-position / Methanone Group) | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | C₂₅H₂₀FNO₃S¹ | 3-fluorophenyl / 2,4-dimethylphenyl | 449.50² | Fluorine enhances electronegativity; dimethyl groups increase hydrophobicity. |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₅H₂₂FNO₅S | 3,5-dimethoxyphenyl / 2,4-dimethylphenyl | 467.51 | Methoxy groups improve solubility; 6-fluoro may alter ring electronics. |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₅H₂₃NO₃S | 4-butylphenyl / phenyl | 425.52 | Butyl chain increases lipophilicity; phenyl lacks steric hindrance of dimethyl. |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | C₂₅H₂₂FNO₃S | 3-methylphenyl / 4-ethylphenyl | 447.51 | Ethyl group enhances membrane permeability; 7-fluoro position differs. |
| 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone | C₂₅H₂₁NO₆S | 3,4,5-trimethoxyphenyl / phenyl | 475.50 | Trimethoxy groups boost solubility but may reduce blood-brain barrier penetration. |
² Calculated using average atomic masses.
Key Structural and Functional Insights
- Electron-Donating vs. In contrast, methoxy groups in and are electron-donating, which may improve solubility but reduce metabolic stability due to increased susceptibility to oxidative demethylation .
- Lipophilicity and Bioavailability: Alkyl chains (e.g., butyl in ) significantly increase logP values, favoring membrane absorption but risking higher plasma protein binding.
- Positional Effects of Fluorine : The 3-fluorophenyl substituent in the target compound vs. the 6- or 7-fluoro positions in and may lead to divergent interactions with enzymatic active sites. Fluorine at the 3-position could enhance π-stacking or hydrogen bonding in target engagement .
- Steric Considerations : Bulky substituents like trimethoxyphenyl in or ethylphenyl in may limit binding to narrow enzymatic pockets compared to the target’s dimethylphenyl group, which offers a balance of size and flexibility .
Biological Activity
The compound (2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C22H21FN4O3S
- Molecular Weight: 440.5 g/mol
The compound features a complex structure that includes a benzothiazine core with various functional groups that may influence its biological activity.
Pharmacological Activities
Research indicates that compounds within the benzothiazine class exhibit a range of biological activities including:
- Antitumor Activity: Compounds similar to this benzothiazine derivative have shown significant antitumor effects in various cancer models. For example, studies on related compounds demonstrated their ability to inhibit cell proliferation in leukemia and breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects: Some derivatives have been noted for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines and mediators. This mechanism could be beneficial in treating conditions like arthritis or other inflammatory diseases .
- Myorelaxant Activity: Pharmacological evaluations in rat models have indicated that certain benzothiazine derivatives possess myorelaxant properties. This suggests potential applications in managing muscle spasms or related disorders .
The mechanisms by which this compound exerts its effects are likely multifaceted:
- Targeting Protein Kinases: Similar compounds have been shown to interact with specific protein kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation: Some derivatives can modulate oxidative stress responses by influencing the activity of antioxidant enzymes, leading to enhanced cellular protection against oxidative damage .
- Gene Expression Regulation: The compound may affect gene expression profiles related to apoptosis and inflammation through interaction with transcription factors such as Nrf2 .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- A study on a related benzothiazine derivative demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The compound induced apoptosis via the mitochondrial pathway .
- In vivo studies revealed that a structurally similar compound exhibited notable anti-inflammatory effects in a rat model of arthritis, significantly reducing paw swelling and inflammatory markers compared to controls .
Q & A
Q. Critical Conditions :
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | H₂O₂, AcOH, 70°C | 65 | 92 | |
| Acylation | AlCl₃, DCM, 0°C → RT | 78 | 88 | |
| Fluorophenyl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 55 | 90 |
Basic: What spectroscopic and crystallographic methods are employed to characterize structural features?
Methodological Answer:
- NMR Spectroscopy :
- X-Ray Crystallography : Resolves sulfone (S=O) geometry and dihedral angles between aromatic rings (e.g., 45–60° for benzothiazin-phenyl interactions) .
- MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 437.12) and fragmentation patterns .
Advanced: How do electronic/steric effects of substituents influence reactivity and intermolecular interactions?
Methodological Answer:
- Electronic Effects :
- Steric Effects :
- Comparative Studies :
Q. Table 2: Substituent Impact on Biological Activity
| Substituent | IC₅₀ (μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 3-Fluorophenyl | 0.45 | 0.12 | |
| 4-Chlorophenyl | 1.2 | 0.09 |
Advanced: What computational modeling approaches predict binding affinity, and how do they align with experimental data?
Methodological Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. The fluorophenyl group forms halogen bonds with Lys45 (ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding via sulfone-mediated hydrogen bonds (RMSD < 2.0 Å) .
- Validation : Experimental IC₅₀ values correlate with predicted ΔG (R² = 0.85), but overestimate potency in hydrophobic environments .
Advanced: How can contradictions in biological activity data across studies be systematically addressed?
Methodological Answer:
Standardize Assays : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and controls to minimize variability .
Solubility Adjustments : Compare activities in DMSO vs. cyclodextrin-based formulations to account for solubility-driven discrepancies .
Meta-Analysis : Pool data from (neurological assays) and (anticancer studies) using Bayesian statistics to identify confounding factors (e.g., cell membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
